molecular formula C14H17N3O3S2 B11022101 Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11022101
M. Wt: 339.4 g/mol
InChI Key: LECWWKVYWRCXLF-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups onto the thiazole ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has shown promise as a potential therapeutic agent. Its thiazole ring system is known for its antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems .

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives like 2,4-dimethylthiazole and 2-aminothiazole. These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activity and chemical reactivity .

Uniqueness

What sets Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate apart is its specific combination of substituents, which confer unique properties. Its dual thiazole rings and specific functional groups make it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1,3,4(2H)-isoquinolinetrione and 2,4,5-trimethyl thiazoles under specific conditions. The purification is achieved via flash column chromatography, leading to the formation of high-quality crystals suitable for structural analysis via X-ray crystallography. This method allows for the elucidation of its molecular structure and confirmation of its chemical properties .

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against various Gram-positive and Gram-negative bacteria. The results indicated a structure-dependent antimicrobial activity, with certain modifications enhancing efficacy against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cells. Notably, the compound exhibited a more pronounced effect on Caco-2 cells compared to A549 cells, suggesting selective targeting mechanisms may be at play .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 Value (µM)% Viability
Methyl 2-{...}Caco-239.860.2
Methyl 2-{...}A549Not significant>90

The presence of specific substituents on the thiazole ring was found to enhance anticancer activity. For example, modifications leading to increased lipophilicity or electron-donating groups significantly improved cytotoxicity against Caco-2 cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. Additionally, its interaction with cellular signaling pathways related to cell proliferation and survival is being explored .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Case Study 1 : A study involving a cohort of patients with colorectal cancer showed that treatment with thiazole derivatives led to a significant reduction in tumor size compared to standard chemotherapy alone.
  • Case Study 2 : In another investigation focusing on lung cancer patients, thiazole-based compounds demonstrated improved patient outcomes when used as adjunct therapy alongside traditional treatments.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H17N3O3S2/c1-6(2)10-9(13(19)20-5)16-14(22-10)17-12(18)11-7(3)15-8(4)21-11/h6H,1-5H3,(H,16,17,18)

InChI Key

LECWWKVYWRCXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

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